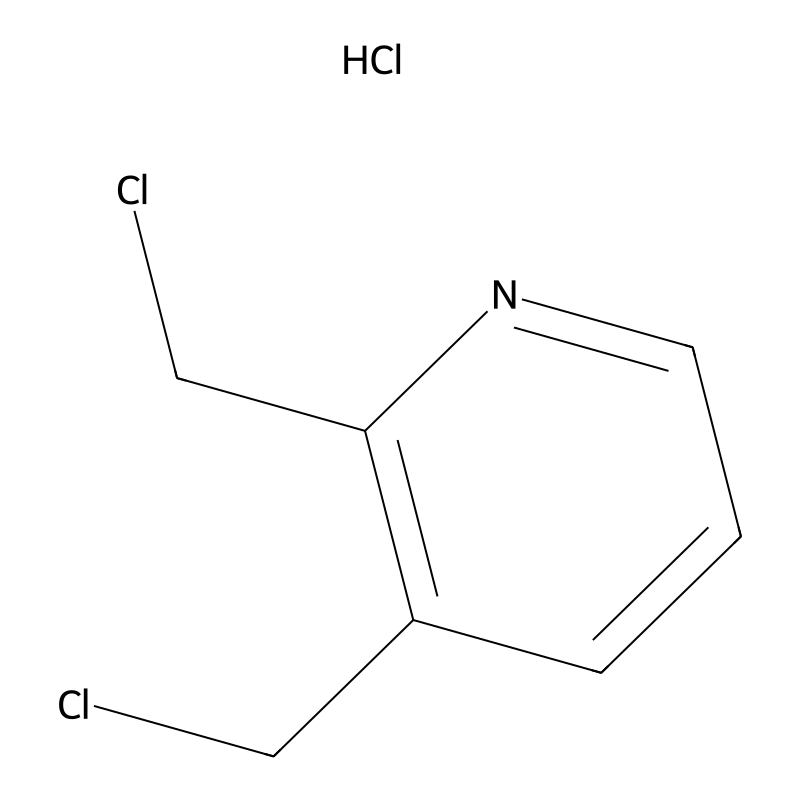

2,3-Bis(chloromethyl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Bis(chloromethyl)pyridine hydrochloride is an organic compound characterized by the molecular formula C7H8Cl3N. It appears as a colorless to yellowish liquid with a pungent odor. The structure consists of a pyridine ring with chloromethyl groups attached at the 2nd and 3rd positions, which contributes to its reactivity and utility in various chemical applications .

BCMH is a corrosive and toxic compound.

- Skin and Eye Contact: Can cause severe irritation, burns, and potential corneal damage [].

- Inhalation: Exposure to BCMH fumes can irritate the respiratory tract.

- Ingestion: Ingestion can cause severe gastrointestinal problems.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling BCMH.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Store in a cool, dry place in a tightly sealed container.

- Substitution Reactions: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols, leading to various substituted pyridine derivatives.

- Oxidation Reactions: Under specific conditions, it can be oxidized to form pyridine N-oxides.

- Reduction Reactions: The chloromethyl groups can be reduced to yield methylpyridine derivatives.

Common Reagents and Conditions- Nucleophiles: Amines, thiols.

- Oxidizing Agents: Hydrogen peroxide.

- Reducing Agents: Lithium aluminum hydride.

2,3-Bis(chloromethyl)pyridine hydrochloride exhibits significant biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors. Its reactivity also allows for the exploration of its effects on various biological targets, making it a valuable tool in biochemical research.

Several methods exist for synthesizing 2,3-Bis(chloromethyl)pyridine hydrochloride:

- Chloromethylation of Pyridine Derivatives: This method typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

- Solvent Systems: A more environmentally friendly approach utilizes thionyl chloride and dimethylformamide in toluene, validated through reaction calorimetry for controlled synthesis .

The compound has a wide range of applications:

- Chemical Synthesis: It serves as a building block for more complex pyridine derivatives and coordination compounds.

- Biochemical Research: Used in enzyme mechanism studies and as a ligand in biochemical assays.

- Industrial Use: Important in the production of agrochemicals, dyes, and other industrial chemicals.

Research indicates that 2,3-Bis(chloromethyl)pyridine hydrochloride interacts with various biomolecules through covalent bonding. This interaction can alter the structure and function of proteins, making it useful for probing enzyme activity and designing inhibitors. Such studies are crucial for understanding the compound's potential therapeutic applications .

Similar CompoundsComparison with Other Similar CompoundsCompound Name Structure Description Unique Features 2,6-Bis(chloromethyl)pyridine Similar pyridine structure with different substitution pattern Different reactivity due to substitution position 2-Chloromethylpyridine Pyridine derivative with a single chloromethyl group Simpler structure with limited reactivity

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,6-Bis(chloromethyl)pyridine | Similar pyridine structure with different substitution pattern | Different reactivity due to substitution position |

| 2-Chloromethylpyridine | Pyridine derivative with a single chloromethyl group | Simpler structure with limited reactivity |

2,3-Bis(chloromethyl)pyridine hydrochloride is unique among these compounds due to its specific substitution pattern that allows for distinct reactivity and applications. The presence of dual chloromethyl groups provides multiple sites for chemical modification, enhancing its versatility in synthetic chemistry .